

Physical and chemical specifications of (R)-(-)-O-Formylmandeloyl chloride

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Compound of Interest

Compound Name: (R)-(-)-O-Formylmandeloyl
chloride

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Technical Guide: (R)-(-)-O-Formylmandeloyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of **(R)-(-)-O-Formylmandeloyl chloride**, a chiral resolving agent and key intermediate in organic synthesis. It covers the physical, chemical, and spectroscopic properties of the compound, along with detailed experimental protocols for its synthesis and application in chiral resolution.

Chemical and Physical Specifications

(R)-(-)-O-Formylmandeloyl chloride is a colorless to light yellow liquid. Its core specifications are summarized in the tables below, compiled from various sources. There is some variation in reported values for boiling point and density, which may be attributed to different measurement conditions.

Table 1: General and Physical Properties

Property	Value	Source(s)
CAS Number	29169-64-0	[1][2]
Molecular Formula	C ₉ H ₇ ClO ₃	[3]
Molecular Weight	198.60 g/mol	[1][2]
Appearance	Colorless to light yellow clear liquid	[4]
Boiling Point	221 °C (lit.)	[1][3]
267.18 °C at 760 mmHg	[5]	
Density	1.275 g/mL at 25 °C (lit.)	[1]
1.290 g/mL at 20 °C (lit.)	[3]	
1.309 g/cm ³	[5]	
Refractive Index (n ₂₀ /D)	1.523 (lit.)	[1][3]
Optical Activity ([α] ₂₃ /D)	-228° (neat)	[1]

Table 2: Identification and Structural Information

Identifier	Value	Source(s)
Synonyms	(-)-O-Formyl-D-mandeloyl chloride, (R)-(-)-α-(Formyloxy)phenylacetyl chloride	[1][2]
Linear Formula	HCO ₂ CH(C ₆ H ₅)COCl	[1]
SMILES String	ClC(=O)--INVALID-LINK--c1ccccc1	[1][2]
InChI Key	ZNLABNPTWSKGDY-MRVPVSSYSA-N	[1]
EC Number	249-478-4	[1]
Beilstein/REAXYS	5404068	[1]

Table 3: Safety and Handling

Parameter	Information	Source(s)
Hazard Classification	Corrosive (Causes severe skin burns and eye damage)	[1][5]
Signal Word	Danger	[1]
Hazard Statement	H314	[1]
Storage Temperature	2-8°C	[1][3]
Flash Point	>113 °C (>235.4 °F) - closed cup	[1]

Spectroscopic Specifications

Experimental spectroscopic data for **(R)-(-)-O-Formylmandeloyl chloride** is not readily available in public literature. The following sections describe the expected spectral characteristics based on the compound's structure and data from analogous molecules.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the stretching vibrations of its two carbonyl groups and other characteristic bonds.

- Acyl Chloride C=O Stretch: A very strong and sharp absorption is expected at a high wavenumber, typically in the range of 1785-1815 cm^{-1} . This is characteristic of an acyl chloride.[1][6][7]
- Ester C=O Stretch: A strong absorption should appear around 1720-1740 cm^{-1} for the formyl ester carbonyl group.[6]
- C-O Stretch: Strong bands corresponding to the C-O stretching of the ester group are expected in the 1150-1300 cm^{-1} region.[6]
- Aromatic C=C Stretch: Medium to weak absorptions from the benzene ring will appear in the 1450-1600 cm^{-1} region.

- C-H Stretch: Aromatic C-H stretching will be observed just above 3000 cm^{-1} , while the aldehydic C-H stretch of the formyl group may appear around 2850 cm^{-1} .

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following chemical shifts are predicted and may vary from experimental values.

^1H NMR (Predicted):

- Formyl Proton (-OCHO): A singlet is expected around δ 8.0-8.2 ppm.
- Aromatic Protons (-C₆H₅): A multiplet corresponding to the five protons of the phenyl group is expected in the range of δ 7.3-7.6 ppm.
- Methine Proton (-CH(Ph)-): A singlet for the chiral proton alpha to the phenyl group and ester oxygen is predicted around δ 6.0-6.3 ppm.

^{13}C NMR (Predicted):

- Acyl Chloride Carbonyl (-COCl): Expected in the range of δ 168-172 ppm.
- Ester Carbonyl (-OCHO): Expected around δ 160-165 ppm.
- Aromatic Carbons (-C₆H₅): Signals for the six aromatic carbons are predicted between δ 128-136 ppm.
- Methine Carbon (-CH(Ph)-): The chiral carbon is expected to appear around δ 75-80 ppm.

Mass Spectrometry (MS)

The mass spectrum is expected to show fragmentation patterns characteristic of an acyl chloride and a benzyl ester derivative.

- Molecular Ion (M^+): A peak for the molecular ion at m/z 198 (for ^{35}Cl) and a smaller $\text{M}+2$ peak at m/z 200 (for ^{37}Cl) may be observed, though it might be weak.
- Primary Fragmentation: The most likely fragmentation is the loss of the chlorine atom or the entire acyl chloride group. A prominent peak is expected from the formation of the acylium

ion $[M-Cl]^+$ at m/z 163.

- Other Fragments: Other significant fragments could include the loss of $COCl$ (m/z 135) or the formyloxy group (m/z 153).

Experimental Protocols

Synthesis of (R)-(-)-O-Formylmandeloyl Chloride

Two primary methods for the synthesis are described in patent literature. The general workflow involves the formylation of D-mandelic acid followed by chlorination.

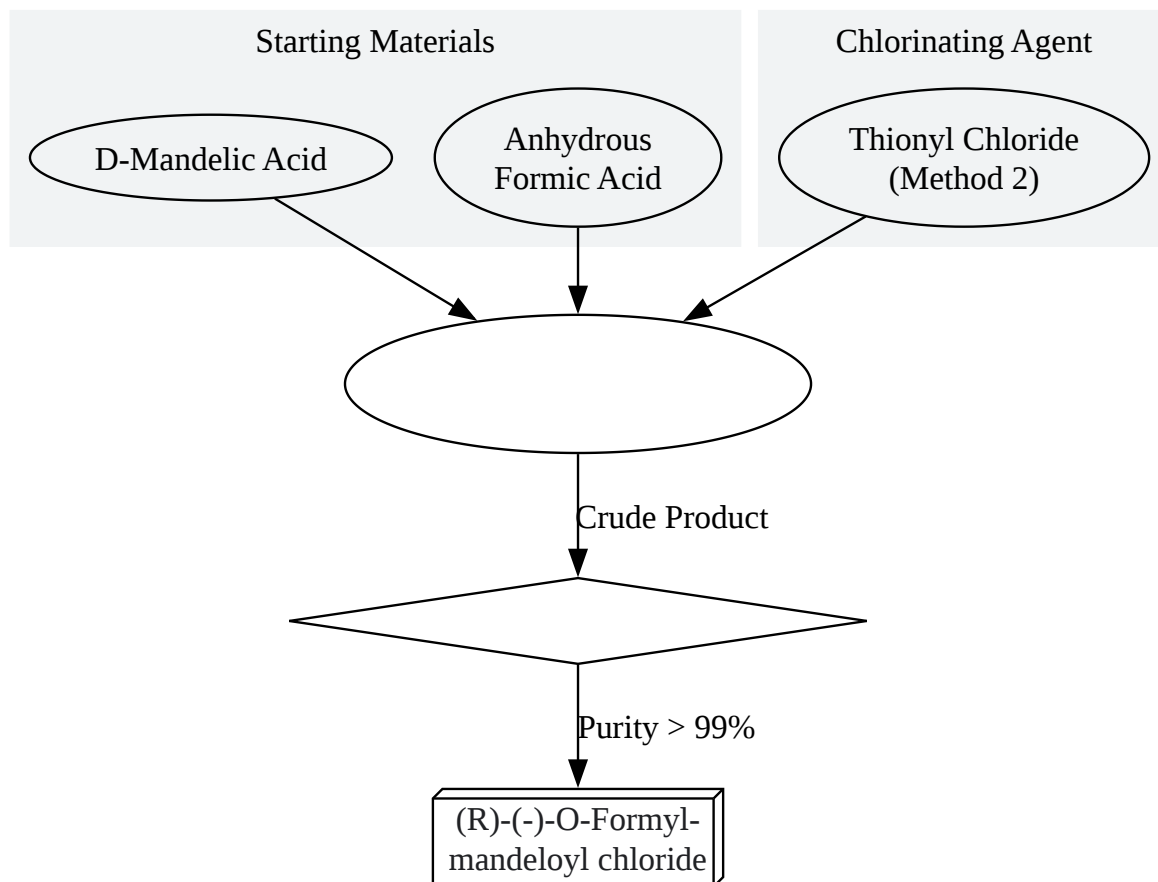
This method involves the formylation of D-mandelic acid with formic acid, followed by chlorination of the resulting D-(-)-formyl mandelic acid.[\[8\]](#)

- Step 1: Formylation
 - To a reaction vessel, add D-mandelic acid and an excess of anhydrous formic acid (e.g., a 1:5 molar ratio).[\[8\]](#)
 - Heat the mixture to reflux and maintain for 5-7 hours with stirring.[\[8\]](#)
 - After the reaction is complete, remove the excess formic acid by distillation under normal pressure to obtain crude D-(-)-formyl mandelic acid as a viscous, colorless product.[\[8\]](#)
- Step 2: Chlorination
 - Dissolve the crude D-(-)-formyl mandelic acid in a suitable solvent such as dichloroethane.[\[8\]](#)
 - Add bis(trichloromethyl) carbonate to the solution.[\[8\]](#)
 - Add a catalyst (e.g., Merrifield resin loaded 1-N-piperidyl-4-formaldehyde) and heat the mixture to maintain the reaction.[\[8\]](#)
 - Upon completion, remove the catalyst by filtration. Distill off the solvent under normal pressure.

- Purify the final product, **(R)-(-)-O-Formylmandeloyl chloride**, by short-path molecular distillation under high vacuum (0.001 to 1.0 mbar) at 140-160 °C to yield a colorless transparent liquid.^[8]

This method achieves formylation and chlorination in a single step.^[6]

- In a reaction flask, add D-mandelic acid and anhydrous formic acid.^[6]
- Cool the mixture in an ice bath to approximately 8 ± 3 °C while stirring.^[6]
- Slowly add thionyl chloride dropwise over a period of 2-3 hours, maintaining the temperature.^[6]
- After the addition is complete, remove excess thionyl chloride by distillation at normal pressure.^[6]
- Purify the crude product by vacuum distillation to obtain **(R)-(-)-O-Formylmandeloyl chloride** with a purity greater than 99%.^[6]



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Application: Chiral Resolution of a Racemic Amine

(R)-(-)-O-Formylmandeloyl chloride is used as a chiral derivatizing agent to resolve racemic mixtures of compounds such as amines and alcohols. The principle involves reacting the racemic mixture with the enantiomerically pure acyl chloride to form a mixture of diastereomers, which can then be separated by standard techniques like crystallization or chromatography.

- Derivatization:

1. Dissolve the racemic amine in an anhydrous, aprotic solvent (e.g., dichloromethane or toluene) in a reaction flask under an inert atmosphere (e.g., nitrogen).

2. Add a non-nucleophilic base, such as triethylamine or pyridine (1.1 equivalents), to act as an acid scavenger.
 3. Cool the solution to 0 °C in an ice bath.
 4. Slowly add a solution of **(R)-(-)-O-Formylmandeloyl chloride** (1.0 equivalent) in the same solvent to the cooled amine solution with stirring.
 5. Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC) or HPLC.
- Work-up and Diastereomer Separation:
 1. Upon completion, wash the reaction mixture sequentially with a dilute acid (e.g., 1M HCl), water, and brine.
 2. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mixture of diastereomeric amides.
 3. Separate the diastereomers. This is typically achieved by:
 - Fractional Crystallization: Dissolve the crude mixture in a minimal amount of a suitable hot solvent and allow it to cool slowly. One diastereomer will preferentially crystallize out.
 - Column Chromatography: Use silica gel chromatography with an appropriate eluent system (e.g., hexane/ethyl acetate) to separate the two diastereomers.
 - Hydrolysis (Cleavage of the Chiral Auxiliary):
 1. Treat the separated, enantiopure diastereomeric amide with a strong acid (e.g., aqueous HCl) or base (e.g., aqueous NaOH) and heat to hydrolyze the amide bond.
 2. After hydrolysis, perform an extraction to separate the now-resolved amine from the mandelic acid derivative.
 3. Purify the final enantiopure amine by distillation or recrystallization.


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Hydrolysis_2 -> Amine_2 [label="Cleavage"]; } dot Caption: Logical workflow for the chiral
resolution of a racemic amine.
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